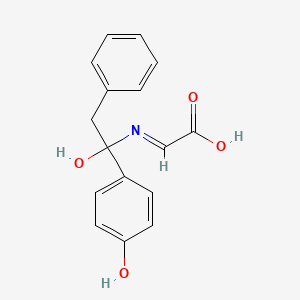

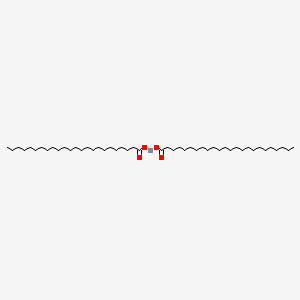

(1)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EINECS 259-300-7, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are known for their broad-spectrum antimicrobial activity, making them effective in preserving products by inhibiting the growth of bacteria, fungi, and yeasts.

Métodos De Preparación

The synthesis of ProClin 300 involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine to produce 5-chloro-2-methyl-4-isothiazolin-3-one. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale chemical reactors where the reactants are combined and allowed to react under specific temperature and pressure conditions. The resulting product is then purified and formulated into a preservative solution.

Análisis De Reacciones Químicas

ProClin 300 undergoes several types of chemical reactions, including:

Oxidation: The isothiazolone ring can be oxidized under certain conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can occur, particularly in the presence of reducing agents, resulting in the cleavage of the isothiazolone ring.

Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other functional groups, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

ProClin 300 is extensively used in scientific research due to its antimicrobial properties. Some of its applications include:

Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.

Biology: Employed in biological assays and experiments to maintain the sterility of samples and reagents.

Medicine: Incorporated into diagnostic reagents and kits to extend their shelf life and ensure accurate results.

Industry: Utilized in the formulation of paints, coatings, and adhesives to prevent microbial growth and spoilage.

Mecanismo De Acción

The antimicrobial activity of ProClin 300 is attributed to its ability to disrupt the central metabolic cycle of microbial cells, known as the Krebs cycle. The active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, inhibit key enzymes in the Krebs cycle, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption leads to a loss of ATP production, ultimately causing cell death.

Comparación Con Compuestos Similares

ProClin 300 is unique due to its broad-spectrum antimicrobial activity and stability over a wide pH range. Similar compounds include:

ProClin 150: Another isothiazolone-based preservative with similar antimicrobial properties but different formulation and concentration.

Kathon CG: A preservative containing a mixture of isothiazolones, used in personal care products and cosmetics.

Acticide MBS: A biocide used in industrial applications, also based on isothiazolone chemistry.

ProClin 300 stands out due to its effectiveness at low concentrations and compatibility with various enzymes and diagnostic assay indicators.

Propiedades

Número CAS |

54713-12-1 |

|---|---|

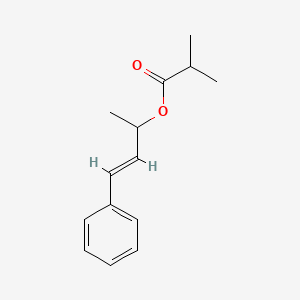

Fórmula molecular |

C16H15NO4 |

Peso molecular |

285.29 g/mol |

Nombre IUPAC |

(2E)-2-[1-hydroxy-1-(4-hydroxyphenyl)-2-phenylethyl]iminoacetic acid |

InChI |

InChI=1S/C16H15NO4/c18-14-8-6-13(7-9-14)16(21,17-11-15(19)20)10-12-4-2-1-3-5-12/h1-9,11,18,21H,10H2,(H,19,20)/b17-11+ |

Clave InChI |

KOMLOUCGLDICJC-GZTJUZNOSA-N |

SMILES isomérico |

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)(/N=C/C(=O)O)O |

SMILES canónico |

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)(N=CC(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)